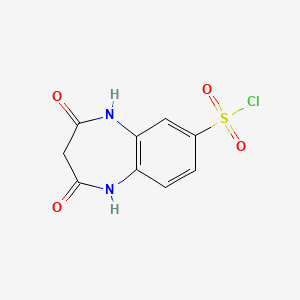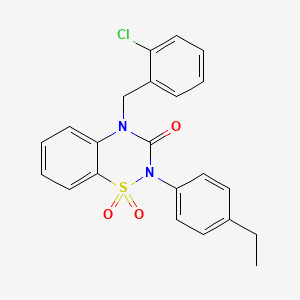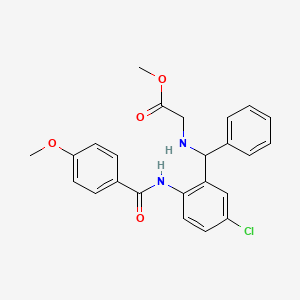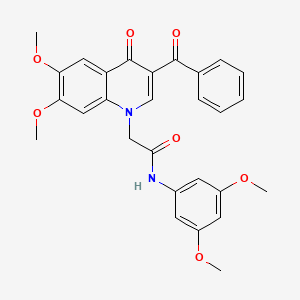
4-Methoxy-2-phenoxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-phenoxypyridine-3-carboxamide is a chemical compound with the molecular formula C₁₄H₁₂N₂O₄. It is characterized by a pyridine ring substituted with a methoxy group at the 4-position, a phenoxyl group at the 2-position, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-phenoxypyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 2-aminopyridine with phenol under acidic conditions to form the intermediate phenoxypyridine, followed by methylation and subsequent carboxylation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-phenoxypyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
4-Methoxy-2-phenoxypyridine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Methoxy-2-phenoxypyridine-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Methoxy-2-phenoxypyridine-3-carboxamide is unique due to its specific structural features and reactivity. Similar compounds include:
2-Methoxy-4-phenoxypyridine-3-carboxamide: A positional isomer with different substitution patterns.
3-Methoxy-2-phenoxypyridine-4-carboxamide: Another positional isomer with different substitution patterns.
4-Methoxy-2-phenylpyridine-3-carboxamide: A compound with a phenyl group instead of a phenoxyl group.
Properties
IUPAC Name |
4-methoxy-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-10-7-8-15-13(11(10)12(14)16)18-9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGKXQYIPYAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2854420.png)
![3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile](/img/structure/B2854421.png)
![1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2854422.png)

![4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2854427.png)
![3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide](/img/structure/B2854428.png)


![2-(ethanesulfonyl)-N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2854433.png)
![2-[(1-But-3-enylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2854434.png)

![6-[(4-Methylphenyl)sulfonyl]-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2854436.png)
